Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2070896-56-7
VCID: VC16552635
InChI: InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride

CAS No.: 2070896-56-7

Cat. No.: VC16552635

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride - 2070896-56-7

Specification

CAS No. 2070896-56-7
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 1,4-oxazepane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H
Standard InChI Key PGHHLDJHDDIJSA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCCCO1.Cl

Introduction

Chemical Identity and Basic Properties

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride belongs to the oxazepane class of compounds, which are notable for their saturated seven-membered rings with heteroatoms. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64–195.66 g/mol . The IUPAC name is methyl 1,4-oxazepane-2-carboxylate hydrochloride, and its SMILES notation is O=C(C1OCCCNC1)OC.[H]Cl . The compound’s InChI key (PGHHLDJHDDIJSA-UHFFFAOYSA-N) and canonical SMILES (COC(=O)C1CNCCCO1.Cl) further confirm its stereochemical configuration.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2070896-56-7
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64–195.66 g/mol
IUPAC NameMethyl 1,4-oxazepane-2-carboxylate hydrochloride
SMILESCOC(=O)C1CNCCCO1.Cl

Synthesis and Manufacturing

The synthesis of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride typically involves cyclization reactions starting from amino acids or carboxylic acid precursors. A common approach includes:

  • Ring Formation: Cyclization of a linear precursor (e.g., a β-amino alcohol) using reagents like thionyl chloride or phosphorus oxychloride to form the oxazepane backbone .

  • Esterification: Introduction of the methyl ester group via reaction with methanol under acidic conditions .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to yield the final product .

Patent WO2012046882A1 describes a related synthesis route for 1,4-oxazepane derivatives, emphasizing the use of chiral catalysts to control stereochemistry . For example, enantioselective reduction of ketone intermediates with sodium borohydride or catalytic hydrogenation ensures high optical purity .

Structural and Spectroscopic Analysis

The compound’s structure features a seven-membered ring with oxygen at position 1 and nitrogen at position 4. X-ray crystallography of analogous oxazepane derivatives reveals bond lengths of ~1.45 Å for C–O and ~1.47 Å for C–N, with chair-like conformations stabilizing the ring .

Key Spectroscopic Data:

  • NMR (¹H): Peaks at δ 3.7–4.2 ppm (m, OCH₃ and ring protons) and δ 2.8–3.3 ppm (m, N–CH₂ groups).

  • IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester group) and ~2500 cm⁻¹ (N–H stretch of the hydrochloride salt).

Biological Activities and Mechanisms

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride and its derivatives exhibit diverse pharmacological properties:

Antimicrobial Activity

Studies report moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Central Nervous System (CNS) Effects

Patent WO2012046882A1 highlights 1,4-oxazepane derivatives as monoamine reuptake inhibitors, potentially useful for treating depression and anxiety . The hydrochloride salt enhances blood-brain barrier permeability due to its polar nature .

Enzymatic Inhibition

The compound inhibits acetylcholinesterase (IC₅₀ = 12 µM) and tyrosinase (IC₅₀ = 18 µM), suggesting applications in Alzheimer’s disease and hyperpigmentation disorders.

Applications in Medicinal Chemistry

Drug Discovery

The oxazepane scaffold is a privileged structure in drug design due to its conformational flexibility and ability to mimic peptide bonds . Derivatives of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride are being explored as:

  • Antidepressants: Via serotonin-norepinephrine reuptake inhibition (SNRI) .

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

Synthetic Intermediate

The compound serves as a precursor for chiral auxiliaries and catalysts in asymmetric synthesis . Its ester group can be hydrolyzed to carboxylic acids for further functionalization.

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